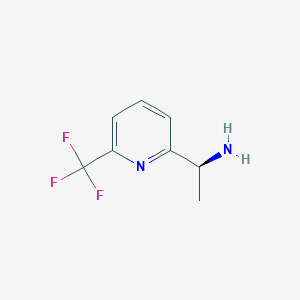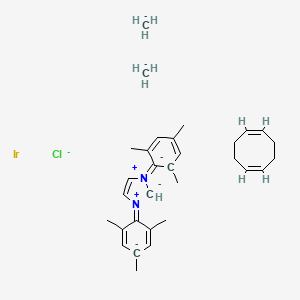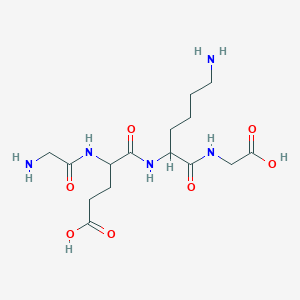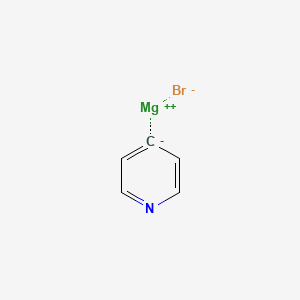
2-Chloro-5-fluoro-4-(2-iodophenoxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-fluoro-4-(2-iodophenoxy)pyrimidine is a heterocyclic aromatic compound with the molecular formula C₁₀H₅ClFIN₂O. This compound is notable for its unique structure, which includes a pyrimidine ring substituted with chloro, fluoro, and iodophenoxy groups. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-(2-iodophenoxy)pyrimidine typically involves the reaction of 2-iodophenol with 2,4-dichloro-5-fluoropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic aromatic substitution, where the phenoxide ion displaces the chlorine atom on the pyrimidine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-fluoro-4-(2-iodophenoxy)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the pyrimidine ring can be displaced by nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the iodophenoxy group.
Coupling Reactions: The iodophenoxy group can undergo palladium-catalyzed coupling reactions such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene.
Major Products Formed
Substitution Reactions: Products with various nucleophiles replacing the chloro or fluoro groups.
Coupling Reactions: Biaryl or alkyne-substituted products depending on the coupling partners.
Applications De Recherche Scientifique
2-Chloro-5-fluoro-4-(2-iodophenoxy)pyrimidine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor modulators.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-fluoro-4-(2-iodophenoxy)pyrimidine depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzymes or receptors. The chloro, fluoro, and iodophenoxy groups can interact with various molecular targets, influencing their activity and function. The exact pathways involved would depend on the specific biological context and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-5-fluoropyrimidine
- 2-Chloro-5-iodopyrimidine
- 4-(2-Iodophenoxy)pyrimidine
Uniqueness
2-Chloro-5-fluoro-4-(2-iodophenoxy)pyrimidine is unique due to the combination of chloro, fluoro, and iodophenoxy substituents on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for specific research applications .
Propriétés
Formule moléculaire |
C10H5ClFIN2O |
|---|---|
Poids moléculaire |
350.51 g/mol |
Nom IUPAC |
2-chloro-5-fluoro-4-(2-iodophenoxy)pyrimidine |
InChI |
InChI=1S/C10H5ClFIN2O/c11-10-14-5-6(12)9(15-10)16-8-4-2-1-3-7(8)13/h1-5H |
Clé InChI |
AKMSVQBGDCQITO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OC2=NC(=NC=C2F)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tetrahydro-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furanyl]-2H-pyran](/img/structure/B12092964.png)

![{Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol](/img/structure/B12092986.png)






![N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B12093050.png)



![4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine](/img/structure/B12093067.png)
